Molecular Weight and Formula Distinction from Closest Alkyl-Amine Analogs
A direct structural comparison with the closest commercially indexed analog, methyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1339561-91-9), reveals a molecular weight difference of +70.09 g/mol and a formula change of +C4H6O, attributable to the replacement of the N-methyl group with the oxolan-2-ylmethyl moiety . This structural modification introduces an additional hydrogen bond acceptor (ether oxygen), increases the topological polar surface area, and adds conformational restriction via the tetrahydrofuran ring.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | MW = 237.34 g/mol; C13H23N3O |
| Comparator Or Baseline | Methyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1339561-91-9): MW = 167.25 g/mol; C9H17N3 |
| Quantified Difference | ΔMW = +70.09 g/mol; ΔFormula = +C4H6O |
| Conditions | Calculated from molecular formulas; CAS-indexed data. |
Why This Matters
The 70 Da mass increase and additional heteroatom (oxygen) in the target compound meaningfully alter physicochemical properties (logP, H-bonding capacity, TPSA) relative to the methyl analog, which directly impacts compound handling, solubility, and potential bioactivity—precluding simple substitution in any experimental or procurement context.
